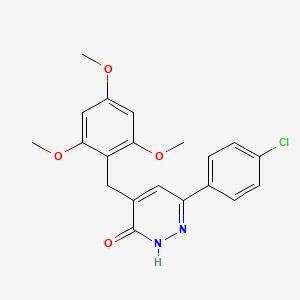

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

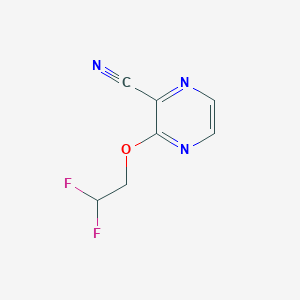

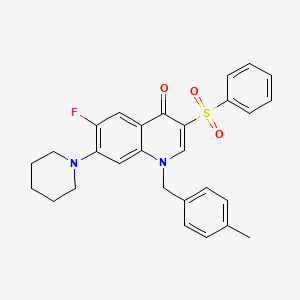

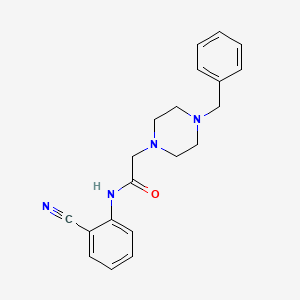

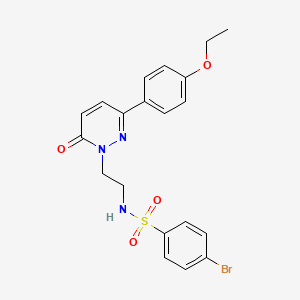

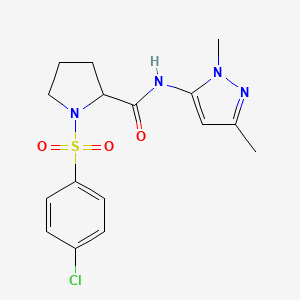

The compound 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide is a chemical entity that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to pyridine at two adjacent carbon atoms. Compounds based on quinoline often have biological activity and are of interest in medicinal chemistry for their potential therapeutic properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods, including the Sonogashira cross-coupling reaction. For instance, a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using this method by coupling 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide . This suggests that a similar synthetic approach could potentially be applied to synthesize the compound , with modifications to the starting materials to incorporate the benzoyl and chlorophenyl groups accordingly.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of the quinoline core, which can be further modified with various substituents. In the case of the compound of interest, the quinoline nucleus is substituted with a benzoyl group at the 3-position and an acetamide group linked to a 4-chlorophenyl moiety. The structure of these compounds is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, depending on the functional groups present in the molecule. The acetamide group, for example, could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine. The presence of the benzoyl group may also influence the reactivity of the quinoline core, potentially affecting electrophilic substitution reactions at the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide are influenced by their molecular structure. These properties include solubility in various solvents, melting points, boiling points, and stability under different conditions. The presence of the chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The antibacterial activity of some quinoline derivatives has been demonstrated, indicating that these compounds could have potential as therapeutic agents . The specific properties of the compound would need to be determined experimentally.

Applications De Recherche Scientifique

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. Notably, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad spectrum antitumor activity, being more potent compared to the positive control 5-FU. These compounds showed selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, indicating their potential as targeted anticancer agents (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Several quinazolinone analogs have been synthesized and found to possess antimicrobial activity. Compounds with specific substituents showed good activity against various bacteria compared to standard drugs, highlighting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Activities

Novel quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, certain compounds exhibited potent analgesic and anti-inflammatory effects, showing potential as new therapeutic agents for pain and inflammation management with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Neuroprotective Effects

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and showed a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).

Electroluminescent Materials

Quinoline derivatives have been investigated for their potential as red-emitting electroluminescent materials for use in electronic devices. These compounds demonstrated high thermal stability and the ability to form glass with high transition temperatures, indicating their utility in developing pure red-emitting devices (Huang et al., 2003).

Propriétés

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O3/c25-17-10-12-18(13-11-17)26-22(28)15-27-14-20(23(29)16-6-2-1-3-7-16)24(30)19-8-4-5-9-21(19)27/h1-14H,15H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLRMLRLWXHYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

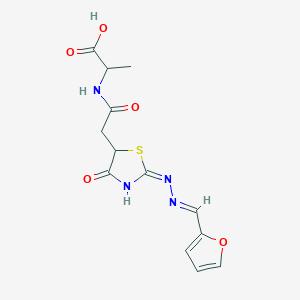

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)